molecular formula C19H34Sn B1608940 Tributyl(2-methylphenyl)stannane CAS No. 68971-87-9

Tributyl(2-methylphenyl)stannane

Cat. No. B1608940
CAS RN: 68971-87-9
M. Wt: 381.2 g/mol
InChI Key: UNPPRLNRJXOGFB-UHFFFAOYSA-N
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Description

Tributyl(2-methylphenyl)stannane, also known as TBMPST, is an organotin compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents, and it has been used in various fields such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Reactivity

  • Tributyl(2-methylphenyl)stannane and its derivatives are widely used in organic synthesis. For instance, tributyl[(methoxymethoxy)methyl]stannane, a related compound, is utilized as a hydroxymethyl anion equivalent in organic synthesis, demonstrating its potential in forming various organic compounds under specific reaction conditions (Danheiser et al., 2003).

Catalysis

  • These compounds also play a significant role in catalytic processes. For example, palladium-catalyzed carbonylative coupling reactions utilize tributyl(1-fluorovinyl)stannane, a similar compound, showing the utility of these stannanes in facilitating complex chemical transformations (Hanamoto et al., 2002).

Materials Science

  • In the field of materials science, tributyl(2-methylphenyl)stannane derivatives are explored for their potential in creating functionalized polymers. A study on polystyrene copolymers containing tributyl[(1-oxoalkyl)oxy]stannanes as side chains highlights their potential in anion-recognition, which could have implications in sensor technology and environmental applications (Dalil et al., 2002).

Organic Chemistry

  • These stannanes are crucial in stereoselective synthesis, a key aspect of organic chemistry. Research demonstrates their use in highly selective reactions for creating complex molecules with specific configurations, which is vital for the synthesis of pharmaceuticals and biologically active compounds (Miura et al., 2005).

properties

IUPAC Name

tributyl-(2-methylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPPRLNRJXOGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371758
Record name TRIBUTYL(2-METHYLPHENYL)STANNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(2-methylphenyl)stannane

CAS RN

68971-87-9
Record name TRIBUTYL(2-METHYLPHENYL)STANNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3.4 g of 2-bromotoluene in 100 ml of dry tetrahydrofuran at -78° C. is slowly added 8 ml of 2.5M butyl lithium in hexane. The reaction mixture is stirred for 30 minutes and 6.5 g of tri-n-butyl tin chloride in 25 ml of tetrahydrofuran added. The reaction mixture is stirred an additional 1 hour, quenched with water and extracted with ether. The ether extract is dried over Na2SO4, filtered and the filtrate evaporated in vacuo to give 7.0 g of a residue. Mass spectrum: M+H:381.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Arai - Nuclear medicine and biology, 2012 - Elsevier
INTRODUCTION: Developments in the Stille cross-coupling of [1- 11 C]acetyl chloride with tributylphenylstannane mediated by the Pd 2 (dba) 3 /P(MeNCH 2 CH 2 ) 3 N·HClsystem are …
Number of citations: 4 www.sciencedirect.com
MJ Lo Fiego, GF Silbestri, AB Chopa… - The Journal of organic …, 2011 - ACS Publications
Bulky arylstannanes and bulky aroyl chlorides are good reaction partners for the synthesis of two-, three-, and even four-ortho-substituted benzophenones, in good to excellent isolated …
Number of citations: 29 pubs.acs.org
K Wu, Y Li - Journal of Chemical & Engineering Data, 2019 - ACS Publications
The solid–liquid equilibrium data of o-toluenesulfonamide in 16 pure organic solvents, including methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, n-pentanol, …
Number of citations: 8 pubs.acs.org

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